molecular formula C22H18ClN5O B2970552 1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326916-48-6

1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2970552
CAS No.: 1326916-48-6
M. Wt: 403.87
InChI Key: SXUJDBVCVHPVFR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O and its molecular weight is 403.87. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

The compound 1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide and its derivatives have been studied for their antioxidant properties. A study by Bekircan et al. (2008) synthesized a series of triazole derivatives, which were screened for antioxidant and antiradical activities, demonstrating the potential of these compounds in oxidative stress-related applications (Bekircan et al., 2008).

Lipase and α-Glucosidase Inhibition

Research by Bekircan, Ülker, and Menteşe (2015) involved the synthesis of novel heterocyclic compounds derived from this compound, which exhibited significant lipase and α-glucosidase inhibition. This suggests a potential role in metabolic disorders or diabetes management (Bekircan, Ülker, & Menteşe, 2015).

NK-1 Antagonist Activity

Jungheim et al. (2006) explored pyridine metallation chemistry in the synthesis of triazole-based compounds, including variants of this compound. These compounds exhibited NK-1 antagonist activity, indicating potential therapeutic applications in conditions like depression or anxiety (Jungheim et al., 2006).

Tetrel Bonding Interactions and Molecular Analysis

Ahmed et al. (2020) conducted a study focusing on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, including this compound. The research highlighted the importance of tetrel bonding interactions in these compounds, contributing to the understanding of their molecular structure and potential applications (Ahmed et al., 2020).

Antimicrobial Properties

Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives, showing moderate to good antimicrobial activities against various bacterial and fungal strains. This suggests the compound's relevance in developing new antimicrobial agents (Jadhav et al., 2017).

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(2-methylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O/c1-15-5-2-3-6-16(15)14-25-22(29)20-21(17-7-4-12-24-13-17)28(27-26-20)19-10-8-18(23)9-11-19/h2-13H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUJDBVCVHPVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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